molecular formula C4H10N4O2S B14649008 1,1'-(Sulfanediyldimethanediyl)diurea CAS No. 43025-54-3

1,1'-(Sulfanediyldimethanediyl)diurea

Cat. No.: B14649008
CAS No.: 43025-54-3
M. Wt: 178.22 g/mol
InChI Key: DIVWDXPVWFBQDZ-UHFFFAOYSA-N
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Description

1,1’-(Sulfanediyldimethanediyl)diurea is an organic compound with the molecular formula C4H10N4O2S It is a derivative of urea, characterized by the presence of a sulfide group linking two urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Sulfanediyldimethanediyl)diurea can be synthesized through several methods. One common approach involves the reaction of thiourea with formaldehyde under controlled conditions. The reaction typically proceeds as follows:

    Reactants: Thiourea and formaldehyde.

    Conditions: Acidic or basic medium, controlled temperature.

    Procedure: Thiourea is reacted with formaldehyde in an aqueous solution, leading to the formation of 1,1’-(Sulfanediyldimethanediyl)diurea.

Industrial Production Methods

In industrial settings, the production of 1,1’-(Sulfanediyldimethanediyl)diurea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Such as crystallization or filtration to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Sulfanediyldimethanediyl)diurea undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone.

    Reduction: The compound can be reduced to form simpler urea derivatives.

    Substitution: The urea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Simpler urea derivatives.

    Substitution products: N-substituted ureas.

Scientific Research Applications

1,1’-(Sulfanediyldimethanediyl)diurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Sulfanediyldimethanediyl)diurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The sulfide group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: Similar structure but lacks the methylene linkage.

    Urea: Simpler structure with no sulfide group.

    Sulfoxides and sulfones: Oxidized derivatives of sulfides.

Uniqueness

1,1’-(Sulfanediyldimethanediyl)diurea is unique due to its dual urea moieties linked by a sulfide group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

CAS No.

43025-54-3

Molecular Formula

C4H10N4O2S

Molecular Weight

178.22 g/mol

IUPAC Name

(carbamoylamino)methylsulfanylmethylurea

InChI

InChI=1S/C4H10N4O2S/c5-3(9)7-1-11-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10)

InChI Key

DIVWDXPVWFBQDZ-UHFFFAOYSA-N

Canonical SMILES

C(NC(=O)N)SCNC(=O)N

Origin of Product

United States

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